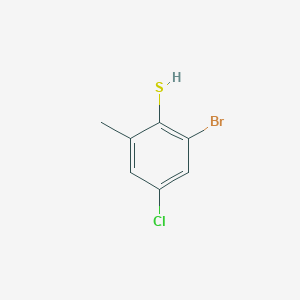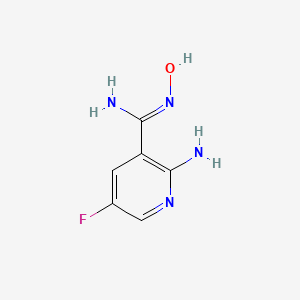![molecular formula C7H3ClF6N2O B15203004 3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine is a chemical compound with the molecular formula C7H2ClF6N2O. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino-substituted pyridazine derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. These reactions typically require a palladium catalyst and a boronic acid derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amino-pyridazine, while coupling reactions could produce a variety of biaryl compounds.
Scientific Research Applications
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its ability to interact with biological targets makes it a useful tool in biochemical research.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the chloro group can influence its reactivity and stability.
In chemical reactions, the compound’s mechanism of action involves the activation of its functional groups under specific conditions. For example, in substitution reactions, the chloro group can be displaced by a nucleophile, while in coupling reactions, the trifluoromethyl group can participate in the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-(trifluoromethyl)pyridazine: This compound lacks the ethoxy group, making it less versatile in certain reactions but potentially more stable.
6-(Trifluoromethyl)pyridazine: This compound lacks both the chloro and ethoxy groups, making it less reactive but more straightforward to synthesize.
3-Chloro-6-(trifluoromethyl)phenylpyridazine: This compound includes a phenyl group, adding complexity and potential for additional interactions in biological systems.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H3ClF6N2O |
|---|---|
Molecular Weight |
280.55 g/mol |
IUPAC Name |
3-chloro-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridazine |
InChI |
InChI=1S/C7H3ClF6N2O/c8-3-1-2-4(16-15-3)17-5(6(9,10)11)7(12,13)14/h1-2,5H |
InChI Key |
PSHDHVRDBJPUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1OC(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


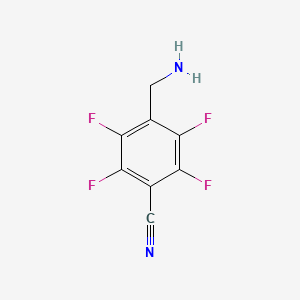
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
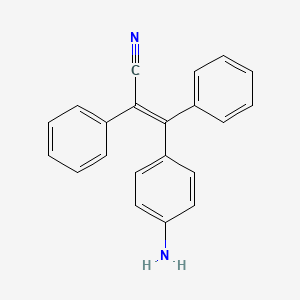
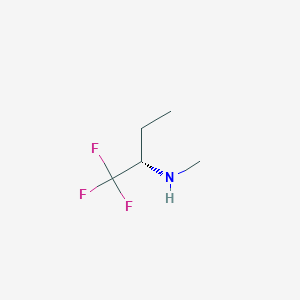
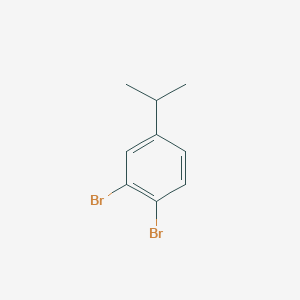
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
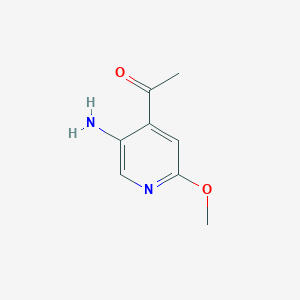
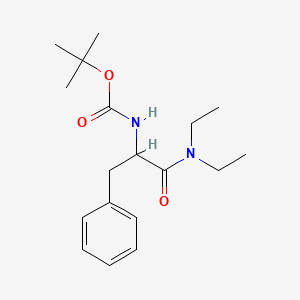
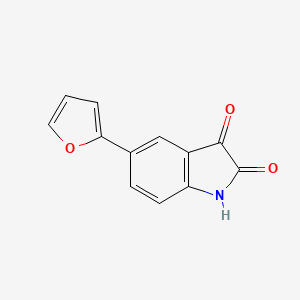
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
